Azidoethyl-SS-ethylazide
Overview
Description
Azidoethyl-SS-ethylazide is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Mechanism of Action
Target of Action
Azidoethyl-SS-ethylazide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents . In addition to CuAAc, this compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
As a cleavable adc linker, it plays a crucial role in the mechanism of action of adcs . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . The ADCs can bind to antigens on the surface of cancer cells and be internalized, leading to the release of the cytotoxic drug .
Result of Action
The result of this compound’s action is the formation of ADCs . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through the ADC linker . This allows the cytotoxic drug to be specifically delivered to target cells, thereby reducing the impact on healthy cells .
Biochemical Analysis
Biochemical Properties
Azidoethyl-SS-ethylazide plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs. It interacts with various enzymes, proteins, and other biomolecules. The azide group in this compound can react with alkyne-containing molecules through CuAAC, a reaction catalyzed by copper ions. This reaction is highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling studies .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby affecting cell viability and proliferation. The cleavable nature of this compound allows for the controlled release of the drug within the target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group enables the compound to undergo CuAAC and SPAAC reactions, forming stable triazole linkages with alkyne-containing molecules. This mechanism is essential for the synthesis of ADCs, where this compound acts as a linker between the antibody and the cytotoxic drug .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability may decrease over extended periods or under harsh conditions. Degradation of this compound can impact its efficacy in biochemical reactions and ADC synthesis. Long-term studies have shown that the compound maintains its activity for several months when stored at -20°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of cytotoxic drugs, leading to significant tumor regression. At high doses, this compound may exhibit toxic or adverse effects, including off-target cytotoxicity and immune responses. Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a cleavable linker in ADCs. The compound interacts with enzymes and cofactors that facilitate its cleavage and release of the cytotoxic drug within target cells. This process is crucial for the therapeutic efficacy of ADCs, as it ensures the selective delivery and activation of the drug at the tumor site .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms. These interactions are essential for the targeted delivery of ADCs and the controlled release of the cytotoxic drug .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for the effective synthesis and function of ADCs, as it ensures the precise delivery and activation of the cytotoxic drug within target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azidoethyl-SS-ethylazide is synthesized through a series of chemical reactions involving the introduction of azide groups to an ethyl backbone. The synthesis typically involves the reaction of ethyl disulfide with sodium azide under controlled conditions to introduce the azide groups. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azide introduction .
Chemical Reactions Analysis
Types of Reactions
Azidoethyl-SS-ethylazide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne or bicyclononyne
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Common reagents include copper sulfate and sodium ascorbate as the reducing agent. .
Strain-promoted alkyne-azide cycloaddition: This reaction does not require a catalyst and is carried out in an organic solvent such as dimethyl sulfoxide at room temperature
Major Products
The major products formed from these reactions are triazole derivatives, which are stable and can be further functionalized for various applications .
Scientific Research Applications
Azidoethyl-SS-ethylazide has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers through click chemistry reactions
Biology: It is employed in the labeling and modification of biomolecules such as proteins and nucleic acids
Medicine: It is used in the development of antibody-drug conjugates for targeted drug delivery in cancer therapy
Industry: It is utilized in the production of advanced materials and nanotechnology applications
Comparison with Similar Compounds
Similar Compounds
Azidoethyl-SS-ethylazide: Contains an azide group and a disulfide linkage, making it cleavable and suitable for applications requiring reversible linkages
Azidoethyl-SS-ethylamine: Similar structure but contains an amine group instead of an azide, making it less reactive in click chemistry reactions
Azidoethyl-SS-ethylthiol: Contains a thiol group, which can form disulfide bonds but is less suitable for click chemistry reactions
Uniqueness
This compound is unique due to its cleavable disulfide linkage and high reactivity in click chemistry reactions. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other applications requiring stable yet reversible linkages .
Properties
IUPAC Name |
1-azido-2-(2-azidoethyldisulfanyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKSDZXTWAVSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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